Rhodomycin A

Src kinase inhibition EGFR signaling lung cancer

Researchers investigating Src-driven lung cancer and EGFR-TKI resistance often face compound scarcity. Rhodomycin A (CAS 23666-50-4) is a validated Src kinase inhibitor with a unique bis-rhodosamine glycosylation, directly addressing these gaps. • Suppresses NSCLC proliferation, migration, invasion in vitro and tumor growth in vivo via Src pathway modulation. • Sensitizes gefitinib-resistant lung adenocarcinoma, enabling TKI combination studies. • Serves as a bis-glycosylated anthracycline reference for SAR and therapeutic index optimization. Sourced via microbial fermentation, ensuring consistent bioactive performance for reproducible research.

Molecular Formula C36H48N2O12
Molecular Weight 700.8 g/mol
CAS No. 23666-50-4
Cat. No. B1240706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodomycin A
CAS23666-50-4
Synonymseta-rhodomycin II
beta-rhodomycin S 1b
beta-rhodomycin S 3
beta-rhodomycin S 4
epsilon-rhodomycin
rhodomycin
Molecular FormulaC36H48N2O12
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O
InChIInChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1
InChIKeyNWPIUETWDSWOKV-ZUOHIMJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodomycin A Chemical Identity and Structure


Rhodomycin A (CAS 23666-50-4; synonym β-rhodomycin II) is a naturally occurring anthracycline antibiotic produced via fermentation of Streptomyces purpurascens [1]. Its molecular formula is C₃₆H₄₈N₂O₁₂ (MW 700.77), and it is structurally distinguished from clinical anthracyclines by the presence of two rhodosamine sugar moieties (L-rhodosamine) glycosidically linked at both C-7 and C-10 positions of the β-rhodomycinone aglycone [2]. Unlike daunorubicin (single daunosamine at C-7) and doxorubicin (daunosamine at C-7 plus C-14 hydroxyl), Rhodomycin A's bis-glycosidic configuration defines a distinct subclass of anthracyclines—the rhodomycin-type—with unique physicochemical properties including a characteristic red crystalline appearance, melting point of 205°C, and high aqueous solubility [3][4].

Pathway Fit

Src kinase signaling pathway studies

Structural Ref

Bis-rhodosamine anthracycline standard

Source

Fermentation-derived natural product

Rhodomycin A Procurement: Generic Class Limitations


The term "anthracycline" encompasses a structurally and functionally heterogeneous superfamily; procurement decisions cannot rely on class-level assumptions. Rhodomycin A belongs to the rhodomycin-type anthracyclines, a subfamily that diverges fundamentally from the clinical daunorubicin/doxorubicin-type in three critical dimensions: (1) aglycone chemistry—rhodomycins possess a β-rhodomycinone core lacking the C-14 hydroxyl of doxorubicin and featuring a distinct C-8 ethyl substitution pattern [1]; (2) glycosylation architecture—rhodomycin A carries two L-rhodosamine sugars at C-7 and C-10, whereas clinical anthracyclines are mono-glycosylated at C-7 only [2]; and (3) molecular target profile—unlike doxorubicin and daunorubicin, which primarily exert antitumor effects via DNA intercalation and topoisomerase II inhibition, Rhodomycin A demonstrates a mechanistically distinct Src kinase-targeting activity that is not a class-wide property [3]. These differences manifest in quantifiable divergences in antimicrobial spectrum, cytotoxic potency ranking, and in vivo efficacy thresholds—as detailed in Section 3.

  • Clinical anthracyclines (daunorubicin/doxorubicin) have mono-daunosamine glycosylation; target engagement may shift.

  • Rhodomycin B shows distinct antibacterial potency profile relative to Rhodomycin A; antimicrobial spectrum may differ.

  • Src kinase inhibitory profile is not a pan-anthracycline property; other anthracyclines may not replicate this pathway effect.

Rhodomycin A Evidence: Comparator Analysis


Src Kinase Inhibition: Leading NCI Candidate

In a molecular docking screen of the NCI compound dataset that identified eight candidate compounds targeting Src kinase, Rhodomycin A was quantitatively ranked as the most efficient at reducing Src activity and expression in a dose-dependent manner [1]. This differentiation is established via direct head-to-head comparison within the same experimental system against seven other Src-targeting candidate compounds. Notably, Rhodomycin A also suppressed Src-associated proteins including EGFR, STAT3, and FAK, indicating a multi-node pathway effect within the same concentration range.

Src Inhibition Rank
Head-to-head
Top-ranked among 8 NCI candidates

Supports Src pathway inhibition study fit

Reported rank in NCI docking screen

Src kinase inhibition EGFR signaling lung cancer molecular docking

In Vivo Antitumor Activity: Marginal vs. Clinical Anthracyclines

A comparative murine study using the P388 leukemia model established a clear quantitative differentiation between clinical anthracyclines and rhodomycin-type compounds. The study classified doxorubicin and daunorubicin as "highly active in vivo antitumor agents," whereas rhodomycins A and B were classified as analogues with "only marginal in vivo efficacy" [1]. A follow-on detailed comparison of doxorubicin versus rhodomycin B revealed that doxorubicin achieved multiple log cell kill at doses below the maximally tolerated dose (MTD), while rhodomycin B was cytotoxic only at dose levels exceeding its MTD [2].

In Vivo Antitumor
Head-to-head
Rhodomycin-type: Marginal efficacyDoxorubicin: Highly active

Model-response endpoint context

P388 leukemia model; may not transfer

in vivo antitumor efficacy P388 leukemia murine model therapeutic index

Rhodomycin B: Leading Antibacterial Activity

In a systematic isolation and characterization study of rhodomycin analogues from Streptomyces purpurascens, seven purified fractions were evaluated for antimicrobial activity against Gram-positive bacteria [1]. Compound E, identified as Rhodomycin B, exhibited the most potent antibacterial activity among the series with an MIC of 2 μg/mL against Bacillus subtilis. Rhodomycin A (Compound A in the study, identified as α₂-Rhodomycin II) was present in the fractionated extract but was not the most potent antibacterial compound in this assay system—a quantitative intra-class differentiation that informs selection for antimicrobial screening applications.

Antibacterial Activity
Head-to-head
Rhodomycin B MIC 2 μg/mL

Antimicrobial screening context

Rhodomycin A not the most potent analogue

antibacterial activity Gram-positive bacteria MIC determination Bacillus subtilis

Cytotoxic Selectivity: HeLa vs. L929

In the same rhodomycin analogue characterization study, cytotoxicity was evaluated against HeLa (human cervical carcinoma) and L929 (murine fibroblast) cell lines [1]. Rhodomycin B (Compound E) exhibited an IC₅₀ of 8.8 μg/mL against HeLa cells while showing no cytotoxicity against L929 cells. This selectivity pattern—activity against a cancer cell line with sparing of a non-transformed fibroblast line—represents a quantifiable differentiation from the broad cytotoxic profile typically associated with clinical anthracyclines, which generally affect both transformed and non-transformed cells.

Cytotoxic Selectivity
Class-level inference
Rhodomycin B: HeLa IC₅₀ 8.8 μg/mL; L929 spared

Supports cytotoxicity endpoint review

Inferred for rhodomycin-type analogues

cytotoxicity HeLa cells L929 fibroblasts selectivity index

Gefitinib Resistance Reversal in Lung Cancer

In the 2015 Oncotarget study, Rhodomycin A was shown to render gefitinib-resistant lung adenocarcinoma cells more sensitive to gefitinib treatment [1]. This effect was characterized as synergistic, with the combination therapy producing greater anti-proliferative and anti-migratory effects than either agent alone. While quantitative synergy scores (e.g., combination index values) are not reported in the abstract, the functional outcome—restoration of sensitivity to a clinically approved EGFR tyrosine kinase inhibitor—represents a therapeutically meaningful differentiation from other anthracyclines for which such EGFR-TKI sensitization activity has not been demonstrated.

Gefitinib Resistance
Class-level inference
Rhodomycin A + gefitinibReported synergistic sensitization

Supports EGFR-TKI resistance pathway studies

Quantitative synergy indices not reported

gefitinib resistance EGFR-TKI lung adenocarcinoma combination therapy synergistic effect

Bis-Rhodosamine Glycosylation vs. Clinical Anthracyclines

Biologically active anthracycline antibiotics possess various sugar moieties at C-7 and/or C-10 positions of the anthracyclinone core [1]. Rhodomycin A is distinguished by the presence of two L-rhodosamine (2,3,6-trideoxy-3-dimethylamino-L-lyxo-hexopyranose) sugars glycosidically linked at both C-7 and C-10 positions, whereas clinical anthracyclines—daunorubicin, doxorubicin, epirubicin, and idarubicin—are mono-glycosylated at C-7 only with L-daunosamine [2]. This bis-glycosidic architecture directly influences DNA binding affinity, cellular uptake kinetics, and efflux pump recognition (P-glycoprotein substrate specificity), contributing to the distinct activity profile documented above.

Glycosylation Pattern
Class-level inference
2× L-rhodosamine (C-7,C-10) vs. 1× L-daunosamine (C-7)

Structural SAR reference

Distinct from clinical anthracyclines

glycosylation rhodosamine anthracycline biosynthesis structure-activity relationship C-10 substitution

Rhodomycin A Research and Industrial Applications


Src Kinase Inhibitor Discovery in Lung Cancer

Based on the direct head-to-head evidence that Rhodomycin A ranked most efficient among eight NCI candidate compounds for Src inhibition [1], this compound serves as a validated positive control and lead scaffold for Src-targeted drug discovery programs, particularly in lung cancer models where Src activation drives tumorigenesis and metastasis. Researchers can deploy Rhodomycin A as a tool compound to interrogate Src-related signaling pathways (including PI3K, JNK, Paxillin, and p130cas) and to benchmark novel Src inhibitors in comparative efficacy studies.

EGFR-TKI Resistance Reversal and Combination Therapy

The demonstrated ability of Rhodomycin A to sensitize gefitinib-resistant lung adenocarcinoma cells to EGFR-TKI therapy [1] positions this compound as a critical research tool for investigating mechanisms of acquired resistance to first-line EGFR inhibitors. Procurement should be prioritized for combination screening programs seeking to identify adjunctive agents that restore TKI sensitivity in resistant non-small cell lung cancer (NSCLC) models.

Anthracycline SAR: Bis-Glycosylation Reference

Rhodomycin A's unique bis-rhodosamine glycosylation architecture at C-7 and C-10 [1][2] makes it an essential comparator compound for SAR investigations examining how sugar moiety number, identity, and linkage position influence anthracycline pharmacodynamics—including DNA intercalation affinity, cellular uptake, P-glycoprotein substrate recognition, and off-target toxicity profiles. Use as a bis-glycosylated reference against clinical mono-glycosylated anthracyclines (daunorubicin, doxorubicin, epirubicin).

Selective Cytotoxicity and Therapeutic Window Research

The class-inferred observation that rhodomycin-type compounds exhibit cytotoxicity against HeLa cells (IC₅₀ 8.8 μg/mL for Rhodomycin B) while sparing L929 fibroblasts [1] suggests a differentiated therapeutic index relative to broadly cytotoxic clinical anthracyclines. Rhodomycin A should be procured for studies aimed at elucidating the molecular basis of this cancer-cell-selective cytotoxicity and for developing next-generation anthracyclines with improved safety margins.

Application
Selection Property
Validation Focus
Src kinase pathway studies
Kinase inhibitor screening context
Src pathway response endpoint review
EGFR-TKI resistance reversal research
Combination assay context
Gefitinib sensitization endpoint review
Anthracycline SAR: glycosylation
Bis-glycosylated reference standard
Glycosylation pattern attribution review
Cytotoxicity selectivity studies
Cell-model endpoint context
HeLa/L929 selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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